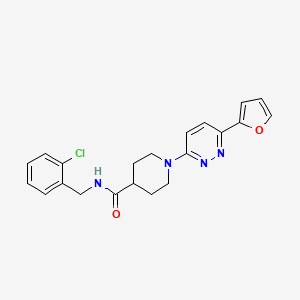
methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Mesomeric Betaines as Fluorescent Dipoles
Research on related quinoline derivatives has shown the synthesis of mesomeric betaines that exhibit fluorescent properties. These compounds, constructed from quinolinium cations and carboxylate anions, demonstrate potential in fluorescence spectroscopy, indicating their utility in analytical and diagnostic applications (Smeyanov et al., 2017).
Synthesis of Quinoline Amino Acid Esters
The development of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl amino] alkanoates showcases the chemical versatility of quinoline derivatives. These compounds serve as key intermediates for further chemical reactions, highlighting their importance in synthetic organic chemistry (Fathala & Pazdera, 2017).
Antimicrobial Agent Synthesis
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. Such compounds demonstrate potential as antibacterial and antifungal agents, suggesting their applicability in developing new therapeutic agents (Desai et al., 2007).
Luotonin A Derivatives and Regioselectivity
The synthesis of new Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has revealed remarkable regioselectivities. These findings contribute to the field of medicinal chemistry by providing insights into the synthesis of complex molecules with potential biological activities (Atia et al., 2017).
Directing Groups for sp3 C-H Bond Functionalization
Research on 1-aminopyridinium ylides, related to quinoline derivatives, has shown their efficacy as directing groups for the functionalization of sp3 C-H bonds. This opens new avenues for molecular modifications and the synthesis of complex organic molecules (Le et al., 2019).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the condensation of 2-amino-3-carbethoxy-1,2-dihydroquinoline with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-3-carbethoxy-1,2-dihydroquinoline", "2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine", "Methyl chloroformate", "Triethylamine", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: 2-amino-3-carbethoxy-1,2-dihydroquinoline is reacted with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine in ethanol in the presence of triethylamine as a catalyst to form the intermediate product.", "Step 2: The intermediate product is then cyclized by heating with sodium bicarbonate in ethanol to form the cyclized product.", "Step 3: The cyclized product is then esterified by reacting with methyl chloroformate in the presence of triethylamine in diethyl ether to form the final product.", "Step 4: The final product is purified by recrystallization from chloroform." ] } | |
CAS番号 |
1251693-72-7 |
分子式 |
C22H23N3O3 |
分子量 |
377.444 |
IUPAC名 |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26) |
InChIキー |
YTNXLEQXJKMFPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
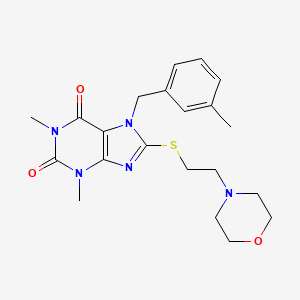
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)
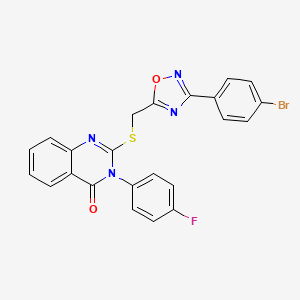
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)
![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

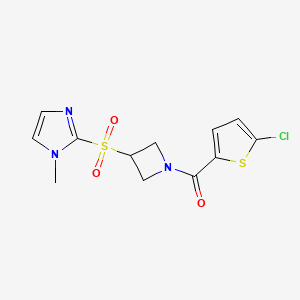
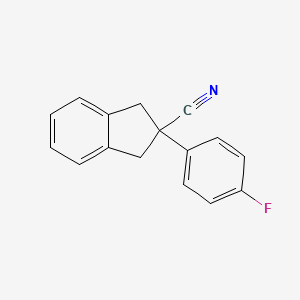
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)
